molecular formula C21H37FO8 B021741 8-Fluoroerythronolide A CAS No. 104160-68-1

8-Fluoroerythronolide A

Cat. No. B021741
M. Wt: 436.5 g/mol
InChI Key: WYLPLJKCZWLINI-KPFSQYPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoroerythronolide A (8-FEA) is a semi-synthetic macrolide antibiotic that is derived from the natural product erythromycin. It was first synthesized in 1984 and has since been used extensively in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of 8-Fluoroerythronolide A is similar to that of erythromycin. It binds to the bacterial ribosome, inhibiting protein synthesis and ultimately leading to bacterial cell death. However, the presence of the fluorine atom at position 8 enhances the binding affinity of 8-Fluoroerythronolide A to the ribosome, resulting in increased potency and efficacy.

Biochemical And Physiological Effects

In addition to its antibacterial properties, 8-Fluoroerythronolide A has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 8-Fluoroerythronolide A in lab experiments is its potency and efficacy. It is also a relatively stable molecule, making it easy to handle and store. However, its high cost and limited availability can be a limitation for some researchers.

Future Directions

There are many potential future directions for research involving 8-Fluoroerythronolide A. These include investigating its potential as a cancer therapy, exploring its use in drug discovery, and further elucidating its mechanism of action. Additionally, the synthesis of new derivatives of 8-Fluoroerythronolide A could lead to the development of even more potent and effective antibiotics.

Synthesis Methods

The synthesis of 8-Fluoroerythronolide A involves the introduction of a fluorine atom at position 8 of the erythronolide A molecule. This is achieved through a series of chemical reactions, including the use of reagents such as trifluoromethanesulfonic acid and hydrogen fluoride.

Scientific Research Applications

8-Fluoroerythronolide A has been used in a wide range of scientific research applications, including studies on bacterial resistance, drug discovery, and chemical biology. Its unique properties make it an ideal tool for investigating the mechanisms of action of antibiotics and other drugs.

properties

CAS RN

104160-68-1

Product Name

8-Fluoroerythronolide A

Molecular Formula

C21H37FO8

Molecular Weight

436.5 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-14-ethyl-9-fluoro-4,6,7,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C21H37FO8/c1-8-13-21(7,29)17(26)12(4)15(24)19(5,22)9-20(6,28)16(25)10(2)14(23)11(3)18(27)30-13/h10-14,16-17,23,25-26,28-29H,8-9H2,1-7H3/t10-,11+,12-,13+,14-,16+,17+,19-,20+,21+/m0/s1

InChI Key

WYLPLJKCZWLINI-KPFSQYPJSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O

synonyms

8-Fluoroerythronolide A

Origin of Product

United States

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